![molecular formula C12H15NO B6307025 5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole CAS No. 76697-00-2](/img/structure/B6307025.png)
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole (5-E2P-3,4-DHP) is a heterocyclic compound that has been studied for its potential applications in various fields of science. It is a highly versatile compound that can be used for a wide range of applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
5-E2P-3,4-DHP has been studied for its potential applications in various fields of science. It has been used as a model compound for the study of enzyme-catalyzed reactions due to its ability to form stable complexes with enzymes. It has also been used as a building block for the synthesis of biologically active compounds, such as antibiotics and anti-tumor agents. In addition, 5-E2P-3,4-DHP has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Mechanism of Action
The mechanism of action of 5-E2P-3,4-DHP is not yet fully understood. However, it is believed that the compound binds to enzymes and inhibits their activity. It is also believed that 5-E2P-3,4-DHP may act as a substrate for certain enzymes, allowing them to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E2P-3,4-DHP are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, including anti-inflammatory, anti-oxidative, and anti-tumor effects. In addition, 5-E2P-3,4-DHP may have an effect on the central nervous system, as it has been shown to bind to certain receptors in the brain.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-E2P-3,4-DHP in lab experiments is its versatility. Due to its ability to form stable complexes with enzymes, it can be used as a model compound for the study of enzyme-catalyzed reactions. In addition, it can be used as a building block for the synthesis of biologically active compounds. However, one of the main limitations of using 5-E2P-3,4-DHP in lab experiments is its lack of specificity. As it can bind to a variety of different enzymes, it may have unintended effects on the body.
Future Directions
There are a number of potential future directions for the study of 5-E2P-3,4-DHP. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into its synthesis methods and potential uses in lab experiments could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its potential applications in the treatment of neurodegenerative diseases could lead to the development of new treatments.
Synthesis Methods
5-E2P-3,4-DHP can be synthesized using a variety of different methods. One of the most common methods is the reaction of 2-phenyl-3,4-dihydro-2H-pyrrole with ethyl bromoacetate in the presence of sodium ethoxide. This reaction results in the formation of 5-E2P-3,4-DHP as the major product. Other methods for the synthesis of 5-E2P-3,4-DHP include the reaction of 2-phenyl-3,4-dihydro-2H-pyrrole with ethyl chloroacetate in the presence of sodium ethoxide, and the reaction of 2-phenyl-3,4-dihydro-2H-pyrrole with ethyl iodide in the presence of sodium ethoxide.
properties
IUPAC Name |
5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-14-12-9-8-11(13-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXJSTIQSRKSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.